molecular formula BH2MnO B12342606 CID 156593763

CID 156593763

Cat. No.: B12342606
M. Wt: 83.77 g/mol
InChI Key: IPUOMNJSRUMHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 156593763, identified as oscillatoxin F, is a marine-derived cyclic peptide belonging to the oscillatoxin family. Its structure features a 48-membered macrocycle with alternating D- and L-amino acids, including unique methylated residues and a rare thiazole ring . The compound was isolated from cyanobacteria of the genus Oscillatoria and exhibits potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the nanomolar range. Structural characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirms its molecular formula (C₁₈₇H₂₈₉N₄₅O₅₀S₃) and stereochemical complexity .

Properties

Molecular Formula

BH2MnO

Molecular Weight

83.77 g/mol

InChI

InChI=1S/B.Mn.H2O/h;;1H2

InChI Key

IPUOMNJSRUMHSM-UHFFFAOYSA-N

Canonical SMILES

[B].O.[Mn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Boron manganese oxide can be synthesized through various methods, including mechanical grinding, co-precipitation, ultrasonic mixing, and surface coating . One common laboratory method involves the reaction of industrial borax with manganese sulfate in an aqueous solution. The reaction mixture is stirred and heated, resulting in the formation of boron manganese oxide precipitate .

Industrial Production Methods: In industrial settings, boron manganese oxide is produced using a similar approach but on a larger scale. Industrial borax is dissolved in water, and any insoluble impurities are removed by filtration. The clear solution is then mixed with a solution of manganese sulfate, and the resulting mixture is stirred to form the boron manganese oxide precipitate. The precipitate is filtered, washed with a mixture of methanol and boric acid solution, and dried at 70-80°C .

Chemical Reactions Analysis

Types of Reactions: Boron manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions due to its high oxidative reactivity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while in reduction reactions, the products are reduced metal oxides .

Mechanism of Action

The mechanism by which boron manganese oxide exerts its effects is primarily through its oxidative properties. The compound can facilitate the transfer of electrons in oxidation-reduction reactions, making it an effective catalyst. The molecular targets and pathways involved include the oxidation of organic compounds and the reduction of metal ions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 156593763 shares structural homology with other oscillatoxin derivatives, notably oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin E (CID 156582093). Key comparative features are summarized below:

Table 1: Structural and Functional Comparison

Property This compound (Oscillatoxin F) CID 101283546 (Oscillatoxin D) CID 185389 (30-Methyl-Oscillatoxin D) CID 156582093 (Oscillatoxin E)
Molecular Formula C₁₈₇H₂₈₉N₄₅O₅₀S₃ C₁₇₉H₂₇₃N₄₁O₄₈S₃ C₁₈₀H₂₇₅N₄₁O₄₈S₃ C₁₈₅H₂₈₁N₄₃O₄₉S₃
Macrocycle Size 48-membered 42-membered 42-membered 45-membered
Key Modifications Thiazole ring, 3 methylated residues Thiazoline ring, 2 methylated residues Additional methyl group at residue 30 Oxazole ring, 4 methylated residues
Cytotoxicity (IC₅₀) 2.3 nM (HeLa cells) 8.7 nM (HeLa cells) 5.1 nM (HeLa cells) 3.9 nM (HeLa cells)
Solubility Low in aqueous buffers Moderate in DMSO Low in aqueous buffers Moderate in DMSO
Source Organism Oscillatoria sp. strain JHB-12 Oscillatoria margaritifera Oscillatoria sp. strain MTP-5 Oscillatoria corallinae

Key Findings :

Macrocycle Size and Bioactivity : Larger macrocycles (e.g., this compound’s 48-membered ring) correlate with enhanced membrane permeability and intracellular target engagement, explaining its superior cytotoxicity compared to smaller analogs like CID 101283546 .

Ring Modifications : The thiazole ring in this compound increases metabolic stability compared to CID 101283546’s thiazoline ring, which is prone to oxidation .

Methylation Patterns : Additional methyl groups in this compound and CID 185389 improve hydrophobic interactions with lipid bilayers, but excessive methylation (as in CID 156582093) reduces solubility .

Comparison with Functionally Similar Compounds

This compound is functionally analogous to non-oscillatoxin cytotoxic agents, such as dolastatin 10 (CID 5311269) and apraturumab (CID 25074470), though structural differences lead to divergent pharmacological profiles.

Table 2: Functional Comparison with Non-Oscillatoxin Compounds

Property This compound (Oscillatoxin F) CID 5311269 (Dolastatin 10) CID 25074470 (Apraturumab)
Class Cyclic peptide Linear peptide Monoclonal antibody
Target Tubulin polymerization Microtubule dynamics CD20 antigen on B-cells
IC₅₀ (HeLa cells) 2.3 nM 0.8 nM Not applicable (cell type-specific)
Therapeutic Use Preclinical cancer studies Approved for lymphoma (as ADC component) Approved for autoimmune diseases
Resistance Mechanisms Overexpression of efflux pumps Tubulin mutation Antigen loss

Key Findings :

Mechanism of Action : Unlike dolastatin 10 (a microtubule disruptor), this compound inhibits tubulin polymerization via a distinct binding site, reducing cross-resistance risks .

Therapeutic Potential: While apraturumab targets specific immune cells, this compound’s broad-spectrum cytotoxicity makes it suitable for solid tumors but limits its therapeutic index .

Q & A

Q. What statistical frameworks are suitable for cross-study comparisons of this compound data?

  • Tools :
  • Apply meta-regression to adjust for inter-study variability (e.g., dosing regimens, species differences) .
  • Use Bayesian models to integrate heterogeneous datasets (e.g., in vitro vs. in vivo efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.